1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone
Description
Properties
CAS No. |
16162-70-2 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-[3-(oxan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C13H16O3/c1-10(14)11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h4-6,9,13H,2-3,7-8H2,1H3 |
InChI Key |
IOKYUUIONLXUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Data |
|---|---|
| Chemical Name | 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone |
| CAS Number | 16162-70-2 |
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| Structure | Phenyl ring with 3-THP ether and ethanone substituent |
| Key Functional Groups | Ketone (acetyl), THP-protected phenol ether |
Preparation Methods
Overview
The synthesis of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone generally involves two main stages:
- Protection of the phenolic hydroxyl group on a hydroxyacetophenone derivative using tetrahydropyran (THP) to form the THP ether.
- Introduction or retention of the ethanone (acetyl) group on the aromatic ring.
The THP protection is crucial to prevent unwanted side reactions on the phenol during subsequent synthetic transformations.
Synthetic Routes
THP Protection of 3-Hydroxyacetophenone
- Starting Material: 3-Hydroxyacetophenone (3-hydroxyphenyl ethanone)
- Reagents: 3,4-Dihydro-2H-pyran (DHP), acid catalyst (commonly pyridinium p-toluenesulfonate (PPTS))
- Solvent: Dichloromethane (DCM)
- Conditions: Ambient temperature, ~1.5 hours
- Mechanism: Acid-catalyzed nucleophilic addition of the phenolic hydroxyl to DHP forms the tetrahydropyranyl ether protecting group.
Reaction Scheme
$$
\text{3-Hydroxyacetophenone} + \text{DHP} \xrightarrow[\text{PPTS}]{\text{DCM, RT}} \text{1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone}
$$
Yield and Purification
- Reported yields can approach 100% under optimized conditions.
- Purification typically involves aqueous workup followed by column chromatography or recrystallization.
- The reaction is mild and preserves the ketone functionality intact.
Alternative Methods and Considerations
- Catalysts: PPTS is preferred for mild acidic conditions to avoid ketone side reactions.
- Solvent Choice: Dichloromethane is common; alternatives include tetrahydrofuran (THF) or ethyl acetate.
- Temperature Control: Ambient temperature suffices; lower temperatures (0–5°C) can minimize side reactions.
- Reaction Time: Typically 1–2 hours to ensure complete protection.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| THP Protection | 3,4-Dihydro-2H-pyran, PPTS (acid catalyst) | Dichloromethane | 1.5 hours | Ambient | ~100 | Mild acid catalysis; preserves ketone |
| Purification | Aqueous workup, chromatography | - | - | - | - | Removes unreacted materials |
Analytical Characterization
-
- $$^{1}H$$ NMR shows characteristic signals for THP ring protons (δ 1.5–4.5 ppm), aromatic protons, and methyl ketone (δ ~2.5 ppm).
- $$^{13}C$$ NMR confirms ketone carbonyl (~200 ppm) and THP carbons.
-
- Strong absorption at ~1710 cm$$^{-1}$$ for ketone C=O stretch.
- Ether C–O–C stretch around 1100–1250 cm$$^{-1}$$.
-
- Molecular ion peak consistent with C13H16O3 (MW 220.26 g/mol).
-
- Typically reported in literature to confirm purity.
Research Findings and Literature Support
- Satoh et al. (1987) describe multi-step syntheses involving THP protection for phenolic compounds with high yields and selectivity using PPTS in ethanol or dichloromethane.
- Artico et al. (1998) report the use of PPTS in DCM for THP protection of hydroxyacetophenones, achieving quantitative yields under mild conditions.
- Stability studies indicate that the THP protecting group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., dilute HCl in THF/water), which is essential for downstream synthetic manipulations.
Industrial and Scale-Up Considerations
- Reaction Optimization: Control of temperature and acid catalyst loading is critical to maximize yield and avoid ketone side reactions.
- Purification: Scalable aqueous workup and crystallization methods are preferred over chromatography for industrial production.
- Safety: Dichloromethane use requires appropriate ventilation and handling; alternative greener solvents are under investigation.
- Automation: Continuous-flow reactors can enhance reproducibility and safety in scale-up.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting Material | 3-Hydroxyacetophenone |
| Protecting Agent | 3,4-Dihydro-2H-pyran (DHP) |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | ~1.5 hours |
| Temperature | Ambient (20–25°C) |
| Yield | Up to 100% |
| Purification | Aqueous workup, chromatography or recrystallization |
| Characterization Techniques | NMR, IR, MS, melting point |
Chemical Reactions Analysis
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure optimal reaction rates and yields .
Scientific Research Applications
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites . These interactions often involve the formation of covalent bonds with active site residues or the modulation of enzyme activity through allosteric effects .
Comparison with Similar Compounds
Positional Isomers
- 1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone (CAS 16162-69-9) Molecular formula: C₁₃H₁₆O₃ (MW: 220.26 g/mol) Differs in the THP-O substitution at the phenyl ring’s 4-position instead of 3. Lower molecular weight due to reduced oxygen content. Storage: Stable at 2–8°C .
- 1-(2-Hydroxyphenyl)-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone (CAS 130064-19-6) Molecular formula: C₁₉H₂₀O₄ (MW: 312.37 g/mol) Features two phenyl groups: one with a hydroxyl (2-position) and another with THP-O (4-position). Higher molecular weight and complexity compared to the target compound .
Multi-Substituted Derivatives
- 1,2-(2'-Hydroxy-4',4''-bis-α-pyranol)diphenylethanone (CAS 130064-21-0) Molecular formula: C₂₄H₂₈O₆ (MW: 412.48 g/mol) Contains two THP-O groups on separate phenyl rings. Enhanced steric hindrance and polarity due to multiple THP substitutions .
Physical and Chemical Properties
- The 3-THP-O substituent in the target compound may confer distinct reactivity compared to the 4-THP-O isomer, influencing electrophilic substitution patterns.
Biological Activity
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone, also known by its CAS number 16162-70-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16O3
- Molecular Weight : 220.26 g/mol
- Structure : Characterized by the presence of a tetrahydropyran moiety linked to a phenyl group.
Biological Activity Overview
Research indicates that 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone exhibits various biological activities, including:
- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Preliminary findings indicate that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
- Neuroprotective Properties : There is evidence to suggest that this compound could protect neuronal cells from damage, making it a candidate for further exploration in neurodegenerative diseases.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone:
| Study | Methodology | Findings |
|---|---|---|
| Antioxidant Assay | DPPH Scavenging Activity | Showed significant free radical scavenging ability with an IC50 value comparable to standard antioxidants. |
| Anti-inflammatory Assay | Cytokine Release Inhibition | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |
| Neuroprotection Study | Neuronal Cell Viability Assay | Enhanced cell viability in the presence of neurotoxic agents (e.g., glutamate). |
Case Studies
-
Case Study on Neuroprotection :
- Researchers investigated the protective effects of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone on SH-SY5Y neuroblastoma cells exposed to oxidative stress.
- Results indicated a marked increase in cell survival and a decrease in apoptosis markers, suggesting its potential as a neuroprotective agent.
-
Case Study on Anti-inflammatory Activity :
- A study evaluated the compound's effects on RAW 264.7 macrophages activated by lipopolysaccharides (LPS).
- The treatment significantly lowered the expression of inflammatory markers, indicating its role in modulating immune responses.
The mechanisms by which 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone exerts its biological effects are not fully elucidated but may involve:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various inflammatory cytokines.
- Activation of Antioxidant Enzymes : Enhancing the activity of enzymes such as superoxide dismutase (SOD) and catalase.
Q & A
Basic Research Questions
Q. What synthetic strategies are used to introduce the tetrahydropyran (THP) protecting group in 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone?
- Methodological Answer : The THP group is introduced via acid-catalyzed reaction of the phenolic hydroxyl group with dihydropyran (DHP). Typical conditions include anhydrous dichloromethane or THF with catalytic p-toluenesulfonic acid (p-TsOH) at 0–25°C. Post-reaction neutralization (e.g., with NaHCO₃) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating the product. For similar THP-protected compounds, yields range from 35–60%, with optimized protocols emphasizing moisture-free conditions to prevent premature deprotection .
Q. How is the structure and purity of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the THP group via characteristic signals: δ 1.4–1.8 ppm (m, THP methylene protons) and δ 3.4–4.0 ppm (m, THP oxymethine protons).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₈O₃ at m/z 235.1) .
Q. What factors influence the stability of the THP-protected intermediate during storage and reactions?
- Methodological Answer : The THP group is stable under basic and neutral conditions but hydrolyzes in acidic environments (e.g., aqueous HCl or acetic acid). Storage recommendations:
- Temperature : –20°C in anhydrous solvents (e.g., DCM or THF).
- Moisture Control : Use molecular sieves or inert atmosphere (N₂/Ar) to prevent degradation.
Stability studies under varying pH (3–9) show <10% decomposition over 72 hours at pH 7, but >90% deprotection at pH ≤3 within 24 hours .
Advanced Research Questions
Q. How can reaction yields for THP protection be optimized in sterically hindered phenolic substrates?
- Methodological Answer :
-
Catalyst Screening : Replace p-TsOH with milder acids (e.g., pyridinium p-toluenesulfonate) to reduce side reactions.
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky substrates.
-
Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 60°C vs. 12 hours conventionally) while maintaining yields >50% .
Parameter Conventional Method Optimized Method Reaction Time 12–24 hours 0.5–2 hours Yield 35–45% 50–65% Catalyst p-TsOH Pyridinium p-TsOH
Q. What computational approaches predict the binding affinity of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone to kinase targets?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with ATP-binding pockets of kinases (e.g., EGFR, CDK2). Focus on hydrogen bonding with the THP oxygen and π-π stacking of the phenyl ring.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS). Metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Q. How are enzyme inhibition assays designed to evaluate the compound’s activity against neurodegenerative disease targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B).
- Assay Protocol :
IC₅₀ Determination : Pre-incubate enzyme with compound (0.1–100 µM) in phosphate buffer (pH 7.4, 37°C).
Substrate Addition : Use colorimetric (e.g., Ellman’s reagent for AChE) or fluorogenic substrates.
Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate IC₅₀.
- Validation : Compare with positive controls (e.g., donepezil for AChE) to confirm competitive/non-competitive inhibition .
Data Contradictions and Validation
- Yield Discrepancies : Reported yields for THP protection vary (39–65%) due to substrate steric effects. Researchers should validate protocols with TLC monitoring and adjust equivalents of DHP (1.2–2.0 eq) based on substrate reactivity .
- Biological Activity : While structural analogs show kinase inhibition (IC₅₀ ~10 µM), confirmatory studies (e.g., Western blotting for phosphorylated targets) are required to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
